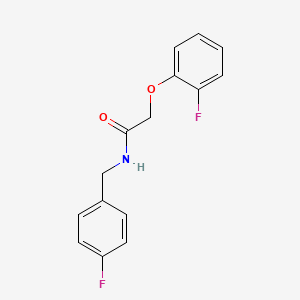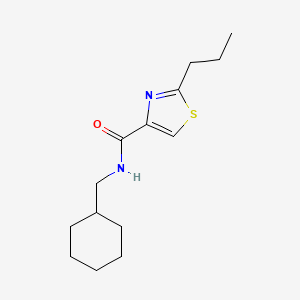![molecular formula C18H33N3O3S B5686149 2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as DPU-4 and has been studied for its potential use in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one in lab experiments is its potential use in the treatment of cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity.
Orientations Futures
There are various future directions for the study of 2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one. One potential direction is the development of more potent and selective analogs of this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, this compound could be studied for its potential use in combination therapy with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of 2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one involves several steps. The first step includes the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with 3-chloro-1-propanesulfonic acid to form N-(3-chloropropyl)pyrrolidine. The second step involves the reaction of N-(3-chloropropyl)pyrrolidine with 3-methyl-1-butanol to form N-(3-methylbutyl)pyrrolidine. The final step involves the reaction of N-(3-methylbutyl)pyrrolidine with 1,2-cyclohexanedione to form 2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one.
Applications De Recherche Scientifique
2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one has been studied for its potential use in various scientific research applications. One of the potential applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-(3-methylbutyl)-8-pyrrolidin-1-ylsulfonyl-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3S/c1-16(2)7-13-19-14-18(9-6-17(19)22)8-5-12-21(15-18)25(23,24)20-10-3-4-11-20/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGLQEBTNPVLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)S(=O)(=O)N3CCCC3)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686094.png)
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)

![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)

![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)
![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)